molecular formula C11H14ClNO3 B1372503 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride CAS No. 1360436-95-8

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Cat. No.: B1372503
CAS No.: 1360436-95-8
M. Wt: 243.68 g/mol
InChI Key: TZRAOLAVYBTWGD-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of phenylalanine, an amino acid, and features an acetyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-acetylbenzaldehyde, which undergoes a condensation reaction with nitromethane to form 4-acetyl-β-nitrostyrene.

    Reduction: The nitro group in 4-acetyl-β-nitrostyrene is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The resulting amine is then hydrolyzed to form 3-(4-Acetylphenyl)-2-aminopropanoic acid.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-2-aminopropanoic acid.

    Reduction: 3-(4-Hydroxyphenyl)-2-aminopropanoic acid.

    Substitution: Various amides or secondary amines depending on the substituents used.

Scientific Research Applications

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis.

    Pathways Involved: It may influence pathways related to protein synthesis, signal transduction, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-2-aminopropanoic acid: Similar structure but with a hydroxyl group instead of an acetyl group.

    3-(4-Methoxyphenyl)-2-aminopropanoic acid: Contains a methoxy group instead of an acetyl group.

    3-(4-Carboxyphenyl)-2-aminopropanoic acid: Features a carboxyl group in place of the acetyl group.

Uniqueness

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRAOLAVYBTWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674304
Record name 4-Acetylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360436-95-8, 20299-31-4
Record name 4-Acetylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride
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